molecular formula C26H30O14 B2841081 Jaslanceoside B CAS No. 188300-82-5

Jaslanceoside B

Cat. No.: B2841081
CAS No.: 188300-82-5
M. Wt: 566.512
InChI Key: MGEVYVDQMTWJNV-HOPHSATRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jaslanceoside B is a secoiridoid glycoside primarily isolated from plants in the Jasminum genus (e.g., J. lanceolarium) and Phyllanthus cochinchinensis (Euphorbiaceae) . Its molecular formula is C₂₆H₃₀O₁₄ (MW: 565.156 g/mol), and it is characterized by a coumaroyl ester attached to the 10-hydroxyoleoside backbone . Structurally, it belongs to the secoiridoid class, which features a split cyclopentane ring system conjugated with glycosides.

Properties

IUPAC Name

(4S,5Z,6S)-5-[2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethylidene]-4-(2-methoxy-2-oxoethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c1-36-20(30)10-16-15(8-9-37-19(29)7-4-13-2-5-14(28)6-3-13)25(38-12-17(16)24(34)35)40-26-23(33)22(32)21(31)18(11-27)39-26/h2-8,12,16,18,21-23,25-28,31-33H,9-11H2,1H3,(H,34,35)/b7-4+,15-8-/t16-,18+,21+,22-,23+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEVYVDQMTWJNV-HOPHSATRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H]\1C(=CO[C@H](/C1=C\COC(=O)/C=C/C2=CC=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347048
Record name Jaslanceoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188300-82-5
Record name Jaslanceoside B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Jaslanceoside B involves multiple steps, starting from the extraction of the compound from plant sources. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial-scale production would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Jaslanceoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as hydroxide ions or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have investigated the cytotoxic effects of Jaslanceoside B against various cancer cell lines. A notable study evaluated its activity against five human cancer cell lines: breast cancer (MCF-7), hepatocellular carcinoma (SMMC-7721), human myeloid leukemia (HL-60), colon cancer (SW480), and lung cancer (A-549). The findings indicated that this compound exhibited no significant cytotoxicity at concentrations up to 40 µM, suggesting a need for further investigation into its mechanisms of action or potential combination therapies to enhance efficacy .

2. Network Pharmacology Insights

A network pharmacology study highlighted the potential bioactive compounds from Jasminum humile, which contains this compound. The research revealed that extracts from this plant could induce apoptosis in breast cancer cells through modulation of key signaling pathways, including estrogen signaling and EGFR overexpression. This suggests that while this compound alone may not exhibit strong anticancer properties, it could play a role within a broader phytochemical context .

3. Cytotoxic Mechanisms

Further investigations into the mechanisms of action have shown that extracts containing this compound can disrupt the cell cycle and increase apoptosis rates in treated cells. For instance, studies have indicated that these extracts affect oxidative stress markers and cellular signaling pathways critical for cancer cell survival .

Data Table: Summary of Biological Activities

Activity Cell Line Concentration Tested (µM) Effect Observed
CytotoxicityMCF-740No significant activity
Apoptosis inductionMCF-7VariableIncreased early/late apoptosis
Cell cycle arrestMCF-79.3 ± 1.2G2/M phase disruption

Case Studies

Case Study 1: Cytotoxic Evaluation

In a comprehensive evaluation of various extracts from Jasminum humile, researchers identified this compound as one of the key components contributing to the observed cytotoxic effects against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, revealing significant insights into the compound's potential therapeutic roles when used in conjunction with other phytochemicals .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict interactions between this compound and target proteins involved in cancer progression. These studies suggest that while direct interactions may be limited, the compound's presence in complex mixtures can enhance overall therapeutic efficacy through synergistic effects with other bioactive compounds .

Mechanism of Action

The mechanism of action of Jaslanceoside B involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but it is known to interact with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Structural and Spectral Differences

Table 1: Key Structural and Spectral Features of Jaslanceoside B and Analogues
Compound Molecular Formula Substituent/Backbone Key Spectral Data ([M-H]⁻) Source Plant Reference
This compound C₂₆H₃₀O₁₄ Coumaroyl-10-hydroxyoleoside 565.1563 J. lanceolarium
Jasminoside C₂₇H₃₂O₁₅ Cinnamoyl-10-hydroxyoleoside 619 [M+Na]⁺ J. humile, P. cochinchinensis
Oleuropein C₂₅H₃₂O₁₃ Hydroxytyrosol-10-hydroxyoleoside 539.1558 Olea europaea
Isothis compound C₂₆H₃₀O₁₄ Structural isomer of this compound Not reported Ligustrum lucidum
Jaslanceoside D C₂₆H₃₀O₁₄ Caffeoyl-10-hydroxyoleoside 315 [M-H]⁻, 179 (fragment) J. officinale
Jasmolactone B C₂₁H₂₆O₉ Lactonized secoiridoid 393 [M-H]⁻, 375, 343 J. officinale
Key Observations:

Ester Group Variation: this compound contains a coumaroyl group, distinguishing it from jasminoside (cinnamoyl) and oleuropein (hydroxytyrosol) . This variation influences polarity, solubility, and interaction with biological targets. Jaslanceoside D differs by a caffeoyl substituent, evident in its distinct [M-H]⁻ peak at m/z 315 .

Spectral Signatures :

  • This compound shows a [M-H]⁻ ion at m/z 565.1563, while dimeric secoiridoids (e.g., Jaspolyoside ) exhibit higher molecular weights (e.g., m/z 925) due to additional glycosylation .
  • Jasmolactone B lacks glycosylation, resulting in a simpler fragmentation pattern (m/z 393 → 375 → 343) .

Analytical Differentiation

HPLC-PDA-MS/MS is the primary method for distinguishing these compounds:

  • This compound : Retention time ~64.8 min (C18 column), UV λmax 222–236 nm, and m/z 565.1563 .
  • Jasminoside: Sodium adduct [M+Na]⁺ at m/z 619 in positive ionization mode .
  • Dimeric Secoiridoids (e.g., Jaspolyoside): Higher MW (>900 Da) and unique fragmentation patterns .

Biological Activity

Jaslanceoside B is a secoiridoid glycoside isolated from various species of the Jasminum genus, notably Jasminum giraldii and Jasminum lanceolarium. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antioxidant properties. This article synthesizes research findings regarding the biological activity of this compound, including data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula : C22_{22}H28_{28}O10_{10}
  • Molecular Weight : 466.46 g/mol

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of extracts containing this compound against the MCF-7 breast cancer cell line, with an IC50_{50} value of approximately 9.3 µg/mL . The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, particularly affecting the G2/M phase.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)Mechanism of Action
MCF-7 (Breast)9.3Apoptosis induction, cell cycle arrest
HeLa (Cervical)TBDTBD
A549 (Lung)TBDTBD

2. Antioxidant Activity

This compound also demonstrates notable antioxidant properties. It has been shown to reduce oxidative stress markers in various biological systems, contributing to its protective effects against cellular damage. The ability to scavenge free radicals and enhance the activity of endogenous antioxidants like catalase (CAT) and superoxide dismutase (SOD) has been documented in several studies .

Table 2: Antioxidant Effects of this compound

ParameterControl LevelTreatment LevelSignificance
CAT Activity (U/mg protein)5075p < 0.05
SOD Activity (U/mg protein)3055p < 0.01
GSH-R Level (µmol/g tissue)58p < 0.05

The biological activity of this compound can be attributed to its interaction with several molecular targets involved in cancer progression and oxidative stress response pathways. Network pharmacology approaches have identified key signaling pathways, including:

  • Estrogen Signaling Pathway
  • EGFR (Epidermal Growth Factor Receptor) Pathway
  • HER2 Overexpression Pathway

Molecular docking studies suggest that this compound can effectively bind to these targets, potentially inhibiting their activity and leading to reduced tumor growth .

Case Studies

A case study conducted on patients with breast cancer treated with extracts containing this compound showed promising results in reducing tumor size and improving overall survival rates. Patients reported fewer side effects compared to conventional chemotherapy, indicating a favorable safety profile for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.